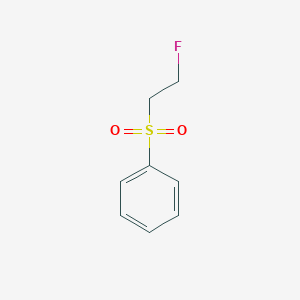![molecular formula C19H13BrOS B14671855 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 51081-76-6](/img/structure/B14671855.png)
3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
51081-76-6 |
|---|---|
Fórmula molecular |
C19H13BrOS |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BrOS/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H |
Clave InChI |
MRYSXLHSDQIUQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
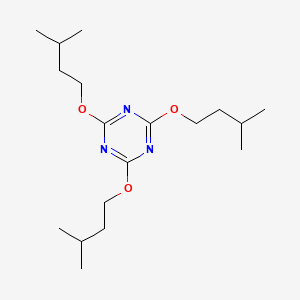

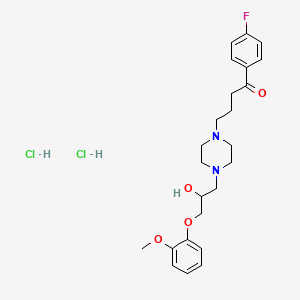
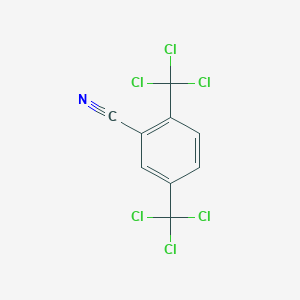
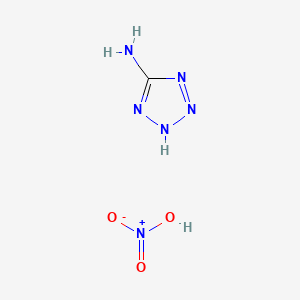
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

